15d-前列腺素 A2

描述

Synthesis Analysis

The synthesis of 15d-Prostaglandin A2 begins with the preparation of enantiopure 3-oxodicyclopentadiene by a lipase-mediated kinetic resolution. A three-component coupling followed by a retro-Diels−Alder reaction provides the C8 stereochemistry of the prostaglandin skeleton with high enantioselectivity .Molecular Structure Analysis

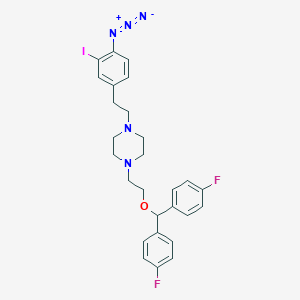

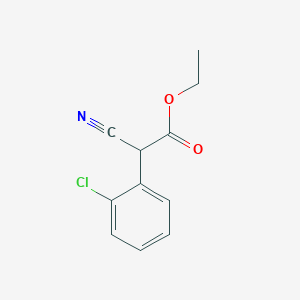

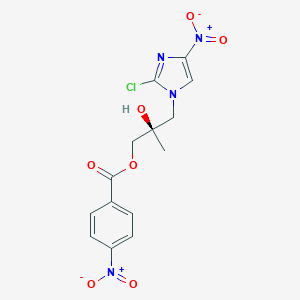

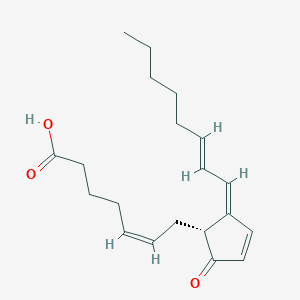

15d-Prostaglandin A2 has a unique and intricate molecular structure. It has a distinctive twenty-carbon skeleton, featuring a central five-membered ring. This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .Chemical Reactions Analysis

15d-Prostaglandin A2 plays an important role in various chemical reactions. For instance, it has been found to enhance neuritogenesis and synaptogenesis in LA-N-5 human neuroblastoma cells .Physical And Chemical Properties Analysis

15d-Prostaglandin A2 has a molecular formula of C20H28O3, an average mass of 316.435 Da, and a monoisotopic mass of 316.203857 Da. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 11 freely rotating bonds .科学研究应用

Neurological Diseases

Field

This application falls under the field of Neurobiology .

Application

15d-PGJ2 has been found to play physiological and pathological roles in the Central Nervous System (CNS) and neurological diseases . It differentiates embryonic midbrain cells into dopaminergic neuronal cells via its nuclear peroxysome proliferator-activated receptor-γ (PPARγ) .

Method

The compound exerts its effects through various pathways, including inactivating the ubiquitin proteasome pathway, activating the caspase cascade, and downregulating the phosphoinositide 3-kinase (PI3K)-Akt pathway .

Results

15d-PGJ2 has been found to possess neuroprotective effects at low concentrations and neurotoxic effects at high concentrations . It also suppresses neurite outgrowth .

Oxidative Stress

Field

This application is in the field of Pharmacology .

Application

15d-PGJ2 has been found to prevent reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress .

Method

The compound was used to treat cultured human retinal pigment epithelial cells exposed to oxidative stress caused by H2O2 .

Results

Pretreatment of cells with 1 μM 15d-PGJ2 led to a modest decrease in reactive oxygen species generation, and a significant restoration of mitochondrial membrane potential .

Lipid Accumulation

Field

This application is in the field of Biochemistry .

Application

15d-PGJ2 has been used to study its effect on lipid accumulation .

Method

The compound was used as a peroxisome proliferator-activated receptor (PPARγ) agonist to activate the intestinal fatty acid binding protein (I-FABP)-PPARγ pathway .

Results

The specific results of this application are not provided in the source .

Synoviocyte Apoptosis

Field

This application is in the field of Immunology .

Application

15d-PGJ2 has been found to induce synoviocyte apoptosis and suppress adjuvant-induced arthritis in rats .

Method

The compound was used to treat synoviocytes, which are cells that line the synovial joints .

Results

The treatment resulted in apoptosis of the synoviocytes, which helped to suppress arthritis in the rats .

Lung Cancer Treatment

Field

This application is in the field of Oncology .

Application

15d-PGJ2 has been used as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist to inhibit human lung cancer cell growth .

Method

The compound was used to treat human lung cancer cells .

Results

The treatment led to the induction of apoptosis in the cancer cells, thereby inhibiting their growth .

Vascularized Adipose Tissue Model

Field

This application is in the field of Tissue Engineering .

Application

15d-PGJ2 has been used to study its effect on lipid accumulation, viability/mitochondrial activity, and the amount of vasculature in a vascularized adipose tissue model .

未来方向

属性

IUPAC Name |

(Z)-7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,12,15-16,18H,2-5,8,11,13-14H2,1H3,(H,22,23)/b9-6+,10-7-,17-12-/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHHGDAJJMEHST-NBIYZLHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C=CC(=O)C1CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15d-Prostaglandin A2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。